OX01914 -

OX01914

Catalog Number: EVT-6016448
CAS Number:
Molecular Formula: C17H14N4O
Molecular Weight: 290.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OX01914 is classified as a synthetic organic compound. Its precise classification within chemical nomenclature is determined by its structural characteristics and functional groups. It is important to note that OX01914 may belong to a specific class of compounds that exhibit particular biological or chemical activities, which can be critical for its application in research or industry.

Synthesis Analysis

Methods and Technical Details

The synthesis of OX01914 involves several methods that can vary based on the desired purity and yield of the compound. Common techniques include:

  • Chemical Synthesis: This typically involves multi-step reactions where starting materials are transformed into the target compound through various chemical reactions such as condensation, substitution, or elimination.
  • Catalysis: The use of catalysts can enhance the efficiency of the synthesis process, allowing for lower temperatures or pressures, which can be advantageous for certain reactions.
  • Purification Techniques: After synthesis, OX01914 may undergo purification processes such as recrystallization or chromatography to isolate the desired product from by-products or unreacted materials.

Technical details regarding specific reagents, reaction conditions (temperature, time), and yields would require access to experimental data from laboratory studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of OX01914 can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide insights into:

  • Functional Groups: Identification of key functional groups that dictate the compound's reactivity and interactions.
  • Three-Dimensional Configuration: The spatial arrangement of atoms within the molecule, which is crucial for understanding its biological activity.

For instance, if OX01914 contains specific functional groups like hydroxyl or amine groups, these would significantly influence its solubility and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

OX01914 can participate in various chemical reactions depending on its functional groups. Common reaction types include:

  • Nucleophilic Substitution: If OX01914 contains a leaving group, it may undergo nucleophilic attack by a stronger nucleophile.
  • Oxidation-Reduction Reactions: Depending on the oxidation states of elements within OX01914, it could act as either an oxidizing or reducing agent.
  • Condensation Reactions: If applicable, these reactions could lead to the formation of larger molecules through the elimination of small molecules like water.

Detailed reaction mechanisms would require specific experimental studies to elucidate pathways and intermediates involved.

Mechanism of Action

Process and Data

The mechanism of action for OX01914 is influenced by its molecular structure and functional groups. This could involve:

  • Binding Interactions: If OX01914 interacts with biological targets (e.g., enzymes or receptors), understanding how it binds—whether through hydrogen bonds, hydrophobic interactions, or ionic bonds—is crucial.
  • Biological Pathways: The compound may influence specific biochemical pathways, leading to observable physiological effects. Data from pharmacological studies could provide insights into efficacy and safety profiles.

Understanding these mechanisms is essential for developing applications in medicinal chemistry or pharmacology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of OX01914 could include:

  • Molecular Weight: Determined by summing the atomic weights of all atoms in the molecular formula.
  • Melting Point and Boiling Point: These properties indicate stability under various conditions.
  • Solubility: Solubility in different solvents (water, ethanol) provides insights into potential applications.

Chemical properties may encompass:

  • Reactivity: How OX01914 reacts under different conditions (acidic/basic environments).
  • Stability: Stability over time when exposed to light, heat, or moisture.

Data on these properties would typically be obtained through experimental characterization methods.

Applications

Scientific Uses

OX01914 has potential applications across various scientific domains:

  • Pharmaceutical Development: If shown to have biological activity, it could be explored as a lead compound in drug discovery.
  • Material Science: Depending on its physical properties, it might be used in developing new materials with specific characteristics (e.g., polymers).
  • Biochemical Research: It could serve as a probe in biochemical assays to study specific cellular processes or pathways.

Research into these applications requires thorough investigation into both efficacy and safety profiles through preclinical and clinical studies.

Introduction to OX01914 and Therapeutic Context

Duchenne Muscular Dystrophy (DMD): Pathophysiology and Unmet Medical Needs

Duchenne Muscular Dystrophy (DMD) is an X-linked, lethal muscle-wasting disorder affecting approximately 1:5,000 male births globally. It results from mutations in the dystrophin gene, leading to the absence of functional dystrophin protein—a critical cytoskeletal component that stabilizes the sarcolemma during muscle contraction [1] [7]. Without dystrophin, muscle fibers experience repeated cycles of damage, inflammation, and progressive replacement by fibrotic tissue and fat. This culminates in loss of ambulation by adolescence, cardiomyopathy, respiratory failure, and premature death typically in the third decade of life [4] [9]. Despite advances in symptomatic management (corticosteroids, respiratory support), disease-modifying therapies remain limited. Current gene-targeting approaches like exon-skipping (e.g., eteplirsen) or micro-dystrophin gene therapy (delandistrogene moxeparvovec) exhibit significant limitations: mutation-specific applicability (only 8-13% of DMD patients qualify for exon 51 skipping), inconsistent efficacy, and immunogenicity against novel dystrophin epitopes [4] [7] [9]. Consequently, over 80% of DMD patients lack targeted treatments, creating an urgent need for mutation-agnostic therapies that address the core pathophysiology.

Utrophin Modulation as a Mutation-Agnostic Therapeutic Strategy

Utrophin, the autosomal paralogue of dystrophin, shares 80% structural homology and can functionally compensate for dystrophin deficiency. Unlike dystrophin, utrophin is naturally expressed during fetal development and localizes to the neuromuscular junction in mature muscle. Crucially, utrophin interacts with the dystrophin-associated glycoprotein complex (DGC), stabilizing the sarcolemma similarly to dystrophin [10]. Transgenic studies in the mdx mouse model (dystrophin-deficient) demonstrated that utrophin overexpression prevents muscle degeneration, inflammation, and fibrosis without eliciting immune rejection—validating utrophin as a therapeutically advantageous protein [1] [10]. Utrophin-based strategies are mutation-agnostic, applicable to all DMD patients regardless of their dystrophin mutation type, and circumvent immunogenicity risks associated with micro-dystrophin therapies. Early utrophin modulators like ezutromid (SMT C1100) showed promise in preclinical models but failed in Phase II trials due to rapid CYP-mediated metabolism, suboptimal pharmacokinetics, and lack of sustained target engagement [1]. This underscored the need for next-generation compounds with improved drug-like properties and novel mechanisms.

OX01914: Discovery and Rationale for Targeting ATP5F1 in DMD

OX01914 (4,6-diphenylpyrimidine-2-carbohydrazide) emerged from a phenotypic screen designed to identify novel utrophin modulators. Researchers developed a next-generation reporter cell line (LUmdx) by knocking firefly luciferase into the utrophin (UTRN) exon 7 locus within a dystrophin-null (mdx) mouse model. This system preserved the endogenous utrophin promoter and all regulatory elements, enabling physiologically relevant screening [1] [5]. Screening 7,000 drug-like compounds identified OX01914 as a hit that upregulated luciferase activity by 3.5-fold. Crucially, OX01914 increased endogenous utrophin mRNA and protein in LUmdx myoblasts and differentiated myotubes, confirming target engagement. Subsequent chemoproteomic studies using a diazirine photoaffinity probe derived from OX01914 revealed binding to mitochondrial ATP synthase peripheral stalk subunit b (ATP5F1), suggesting a previously unrecognized mechanism linking mitochondrial bioenergetics to utrophin regulation [1] [5]. This discovery positioned OX01914 as a first-in-class compound targeting mitochondrial function for utrophin modulation.

Table 1: Key Characteristics of OX01914 Discovery Platform

FeaturePrevious Ezutromid ScreenOX01914 LUmdx Screen
Reporter SystemArtificial human utrophin A promoter in H2K-mdx cellsEndogenous utrophin promoter via genomic knock-in (LUmdx cells)
Physiological RelevanceLimited regulatory elementsFull regulatory context including enhancers
Screening OutputLuciferase activity onlyLuciferase + endogenous utrophin validation
Hit CompoundEzutromid (failed clinically)OX01914 (lead optimization stage)

Properties

Product Name

OX01914

IUPAC Name

4,6-diphenylpyrimidine-2-carbohydrazide

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C17H14N4O/c18-21-17(22)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,18H2,(H,21,22)

InChI Key

WQLVMRVQMYSEQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3

Solubility

30.5 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.